3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803605-64-2
VCID: VC2967947
InChI: InChI=1S/C9H10FNO2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
SMILES: C1C(CN1)S(=O)(=O)C2=CC=CC=C2F.Cl
Molecular Formula: C9H11ClFNO2S
Molecular Weight: 251.71 g/mol

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride

CAS No.: 1803605-64-2

Cat. No.: VC2967947

Molecular Formula: C9H11ClFNO2S

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride - 1803605-64-2

Specification

CAS No. 1803605-64-2
Molecular Formula C9H11ClFNO2S
Molecular Weight 251.71 g/mol
IUPAC Name 3-(2-fluorophenyl)sulfonylazetidine;hydrochloride
Standard InChI InChI=1S/C9H10FNO2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Standard InChI Key UOBPDIBSPHXDRD-UHFFFAOYSA-N
SMILES C1C(CN1)S(=O)(=O)C2=CC=CC=C2F.Cl
Canonical SMILES C1C(CN1)S(=O)(=O)C2=CC=CC=C2F.Cl

Introduction

Chemical Structure and Properties

3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride is characterized by a four-membered azetidine ring connected to a 2-fluorophenyl group via a sulfonyl linkage, with the compound existing as a hydrochloride salt. The structural features and physicochemical properties of this compound are outlined below.

Structural Information

PropertyValue
IUPAC Name3-((2-fluorophenyl)sulfonyl)azetidine hydrochloride
CAS Number1803605-64-2
Molecular FormulaC₉H₁₁ClFNO₂S
Molecular Weight251.71 g/mol
InChI1S/C9H10FNO2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
InChI KeyUOBPDIBSPHXDRD-UHFFFAOYSA-N

The compound contains a four-membered azetidine heterocycle with the sulfonyl group attached at the 3-position. The 2-fluorophenyl moiety is connected to the sulfonyl group, creating a distinctive structural arrangement that contributes to its chemical behavior and potential biological activities .

Azetidines in Medicinal Chemistry

Importance of Azetidine Scaffolds

Four-membered heterocycles like azetidines have emerged as attractive design elements in medicinal chemistry due to their unique structural properties. Their small and polar nature can significantly impact the physicochemical properties of drug molecules, offering advantages in terms of metabolic stability, bioavailability, and novel binding interactions with biological targets .

Applications of Fluorinated Sulfonamides

The incorporation of fluorine atoms into pharmaceutical compounds can enhance metabolic stability, lipophilicity, and binding affinity. The 2-fluorophenyl moiety in 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride may contribute to these beneficial properties, potentially improving its drug-like characteristics .

Sulfonamide functional groups represent important pharmacophores in medicinal chemistry, being present in numerous bioactive compounds and approved drugs. The sulfonyl linkage in this compound can participate in hydrogen bonding interactions with protein targets, potentially conferring biological activity .

Synthesis and Chemical Reactivity

Related Synthetic Methodologies

The preparation of similar azetidine compounds often employs strategies such as:

  • Cyclization reactions to form the four-membered azetidine ring

  • Selective functionalization of preformed azetidine scaffolds

  • Sulfonylation reactions using appropriate sulfonyl chlorides or fluorides

For instance, Harnessing Oxetane and Azetidine Sulfonyl Fluorides research details conversion of azetidine derivatives to corresponding sulfonyl fluorides, which could potentially serve as precursors to compounds like 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride through appropriate transformations .

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
SupplierCatalog ReferenceAvailable QuantitiesPurity
CymitQuimica10-F618402 (discontinued)Previously available as 1gNot specified
CymitQuimica (3D)3D-DXC6056450mg, 500mgMin. 95%
Sigma-AldrichENA44795701450mgNot specified

Related Compounds and Derivatives

Structurally Similar Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride:

  • 3-(2-Fluorophenyl)azetidine hydrochloride (CAS: 1203686-39-8) - Lacks the sulfonyl group but contains the same core structure of a 2-fluorophenyl group attached to an azetidine ring

  • 3-(2-Fluorophenyl)azetidine (CAS: 1203799-52-3) - The free base form of the above compound, without the hydrochloride salt formation

  • 3-(Fluoromethyl)azetidine hydrochloride - Contains a fluoromethyl substituent on the azetidine ring rather than a 2-fluorophenyl sulfonyl group

Functional Analogs

Azetidine sulfonyl fluorides (ASFs) represent a functionally related class of compounds that display unique reactivity patterns:

  • ASFs can function as precursors to carbocations in defluorosulfonylation reaction pathways

  • They exhibit reactivity under mild thermal conditions (around 60°C)

  • These compounds can couple with various nucleophiles to create diverse chemical structures

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